molecular formula C21H19NO5S B11118939 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11118939
M. Wt: 397.4 g/mol
InChI Key: OKMIOHVAGKVPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(ETHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiophene ring substituted with a naphthalene moiety and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(ETHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Naphthalene Substitution: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is typically added via esterification, where the thiophene derivative reacts with ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-{[3-(ETHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its naphthalene moiety may intercalate with DNA, affecting gene expression, while the thiophene ring can interact with protein active sites, inhibiting enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(CARBOXYMETHYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
  • 3-{[3-(METHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Uniqueness

3-{[3-(ETHOXYCARBONYL)-4-(NAPHTHALEN-1-YL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethoxycarbonyl group enhances its solubility and bioavailability, while the naphthalene and thiophene moieties provide a versatile scaffold for further functionalization.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-4-naphthalen-1-ylthiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H19NO5S/c1-2-27-21(26)19-16(12-28-20(19)22-17(23)10-11-18(24)25)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,2,10-11H2,1H3,(H,22,23)(H,24,25)

InChI Key

OKMIOHVAGKVPQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.